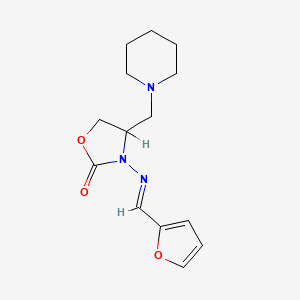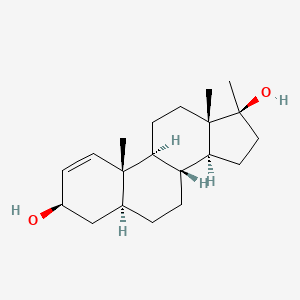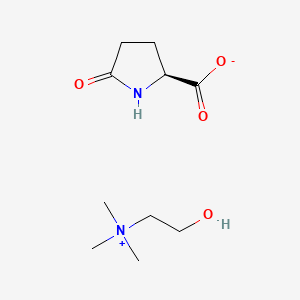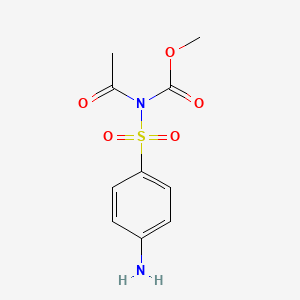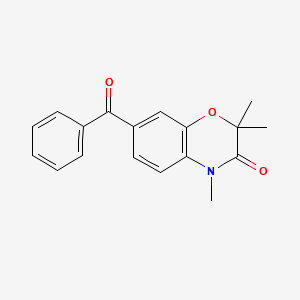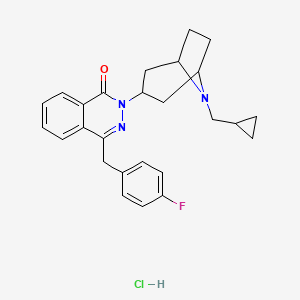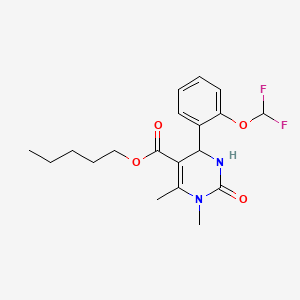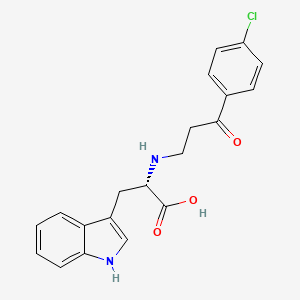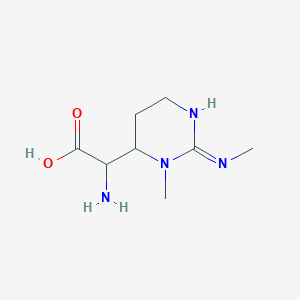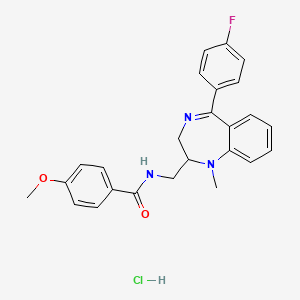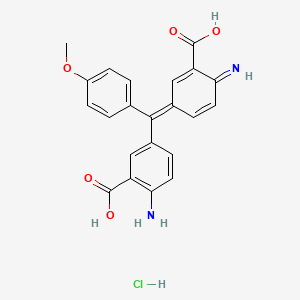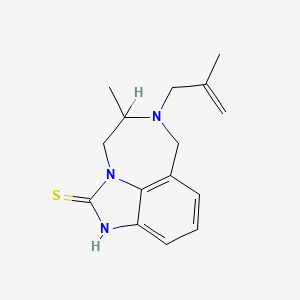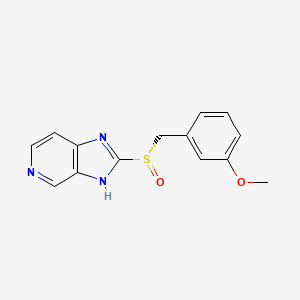
1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, (S)- is a compound belonging to the imidazopyridine class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structural resemblance of imidazopyridines to purines has prompted extensive research into their pharmacological potential .
Preparation Methods
The synthesis of 1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, (S)- typically involves the reaction of 2,3-diaminopyridine with various substituted aldehydes or ketones under acidic or basic conditions. The reaction conditions can vary, but common methods include heating the reactants in solvents such as methanol or acetonitrile . Industrial production methods often involve the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, (S)- involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, the compound binds to the enzyme’s active site, preventing the hydrolysis of carbohydrates and thereby reducing blood glucose levels . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, (S)- can be compared with other imidazopyridine derivatives, such as:
Imidazo(4,5-b)pyridine: Known for its use as a GABA A receptor agonist and in the treatment of central nervous system disorders.
Imidazo(1,2-a)pyridine: Used in the development of proton pump inhibitors and aromatase inhibitors.
Imidazo(1,5-a)pyridine: Studied for its anti-inflammatory and anticancer properties. The uniqueness of 1H-Imidazo(4,5-C)pyridine, 2-(((3-methoxyphenyl)methyl)sulfinyl)-, (S)- lies in its specific substitution pattern and its potential as an α-glucosidase inhibitor, making it a promising candidate for the treatment of type-II diabetes.
Properties
CAS No. |
135904-35-7 |
|---|---|
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-[(S)-(3-methoxyphenyl)methylsulfinyl]-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H13N3O2S/c1-19-11-4-2-3-10(7-11)9-20(18)14-16-12-5-6-15-8-13(12)17-14/h2-8H,9H2,1H3,(H,16,17)/t20-/m0/s1 |
InChI Key |
SWPJMIZLPONDGF-FQEVSTJZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C[S@](=O)C2=NC3=C(N2)C=NC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


